1-(4-Methoxy-2-nitrophenyl)piperazine hydrochloride
Overview
Description
“1-(4-Methoxy-2-nitrophenyl)piperazine hydrochloride” is a chemical compound with the molecular formula C11H15N3O3 . It is used as an intermediate in the preparation of angiogenesis inhibitors . It can also be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 237.26 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
“this compound” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved sources. For detailed information, databases like ChemSpider can be consulted .Scientific Research Applications
Overview of Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including 1-(4-Methoxy-2-nitrophenyl)piperazine hydrochloride, have found extensive therapeutic applications due to their versatile medicinal properties. These compounds play a crucial role in the development of drugs with various therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The modification of the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, demonstrating the critical importance of structural design in drug development (Rathi et al., 2016).
Piperazine in Pharmacology and Drug Development
The piperazine moiety is a common feature in many drugs used to treat depression, psychosis, or anxiety, showcasing its importance in central nervous system (CNS) pharmacology. This includes drugs like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone. These drugs undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This highlights the significance of piperazine derivatives in enhancing pharmacological actions and improving drug efficacy (Caccia, 2007).
Piperazine-Based Antidepressants: Significance and SAR
The presence of a piperazine substructure in most marketed antidepressants underlines its critical role in CNS activity and specific binding conformations of these agents. The piperazine ring contributes not only to the favorable CNS pharmacokinetics but also plays a significant role in the mechanism of action of antidepressants. Understanding the structure-activity relationships (SAR) of piperazine-based antidepressants can provide crucial insights into the design and optimization of new therapeutic agents (Kumar et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)piperazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-17-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLRHZIZIRHLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299912-45-1 | |
Record name | Piperazine, 1-(4-methoxy-2-nitrophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299912-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.